(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid
Overview
Description
(3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid: is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, ethoxy, and fluorine groups. The unique combination of these substituents imparts specific reactivity and properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-6-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., tetrahydrofuran, dimethylformamide).
Conditions: Reactions are typically carried out at temperatures ranging from room temperature to 100°C, under inert atmosphere (e.g., nitrogen or argon).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling. It serves as a building block for the construction of biaryl structures, which are prevalent in many natural products and synthetic compounds.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including potential drug candidates. The biaryl structures formed through its reactions are often found in pharmaceuticals with anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and organic semiconductors. Its ability to form stable carbon-carbon bonds makes it valuable in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The primary mechanism of action for (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid involves its role in the Suzuki-Miyaura coupling reaction. The process begins with the oxidative addition of the aryl halide to the palladium catalyst, forming a palladium-aryl complex. This is followed by the transmetalation step, where the boronic acid transfers its aryl group to the palladium complex. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- (3-Bromo-2-ethoxy-5-methylphenyl)boronic acid
- (2-Bromo-3-ethoxy-6-fluorophenyl)boronic acid
- (4-Fluorophenyl)boronic acid
Uniqueness: (3-Bromo-6-ethoxy-2-fluorophenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of bromine, ethoxy, and fluorine groups provides distinct electronic and steric properties, influencing its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex molecules where precise control over the reaction outcome is required.
Properties
IUPAC Name |
(3-bromo-6-ethoxy-2-fluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVTVSQOUZUDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)Br)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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